MI-463 is a small molecule inhibitor that specifically targets the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. [, , , ] This interaction is crucial for the development and progression of various cancers, particularly leukemia. [, , , ] MI-463 acts by disrupting the binding of Menin to MLL fusion proteins, thereby interfering with the aberrant gene expression driven by these fusions. [, , , ]
MI-463 exerts its anti-cancer activity by specifically disrupting the interaction between Menin and MLL fusion proteins. [, , , ] This interaction is essential for the transcriptional activation of genes that drive leukemic cell proliferation and survival. [, , , ] By inhibiting this interaction, MI-463 downregulates the expression of these genes, leading to:
While MI-463 is not yet approved for clinical use, it has shown promising results in preclinical studies, including in vivo models of leukemia. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2